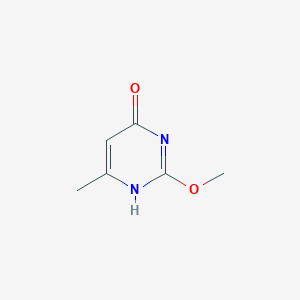

2-methoxy-6-methyl-1H-pyrimidin-4-one

Description

2-Methoxy-6-methyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a six-membered aromatic ring with oxygen and nitrogen atoms at positions 4 and 1, respectively. Key substituents include a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 6.

Properties

IUPAC Name |

2-methoxy-6-methyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYUGFDHGVCIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of β-ketoesters with urea or substituted ureas represents a classical approach to pyrimidinone synthesis. For 2-methoxy-6-methyl-1H-pyrimidin-4-one, ethyl acetoacetate serves as the β-ketoester precursor, introducing the 6-methyl group via its acetyl moiety. O-Methylisourea is employed as the urea derivative to install the 2-methoxy group. The reaction proceeds under basic conditions (e.g., Ca(OH)₂ or EtONa) in ethanol/water mixtures, facilitating nucleophilic attack and cyclization.

Optimization of Base and Solvent Systems

Early studies demonstrated that Ca(OH)₂ in EtOH/H₂O (1:1) at room temperature yields polymer-bound intermediates, which are subsequently oxidized with Oxone® (potassium peroxymonosulfate) to afford the free pyrimidinone. Alternatively, refluxing ethanol with EtONa accelerates cyclization, achieving 68–72% isolated yields. The choice of base critically impacts regioselectivity: Ca(OH)₂ minimizes side reactions but requires prolonged reaction times (72 h), whereas EtONa enables faster kinetics (24 h) at the expense of lower purity.

Oxidation to the 4-Oxo Functionality

Post-cyclization oxidation is essential to convert the intermediate dihydropyrimidinone to the fully aromatic 4-one structure. Oxone® in methanol or dioxane at reflux achieves near-quantitative oxidation within 12 h. Notably, this step concurrently cleaves any protective groups introduced during solid-phase synthesis.

Solid-Phase Synthesis Using Polymer-Supported Intermediates

Polymer Selection and Functionalization

Solid-phase strategies, as detailed in ARKAT-USA protocols, utilize Wang or Merrifield resins functionalized with hydroxymethyl or chloromethyl groups. For instance, polymer 1 (Wang resin, 1.2 mmol/g loading) is swollen in EtOH/H₂O, treated with Ca(OH)₂ and ethyl acetoacetate, and stirred for 72 h to immobilize the β-ketoester. Subsequent cyclization with O-methylisourea forms the polymer-bound pyrimidinone, which is oxidized and cleaved using Oxone®.

Advantages of Automated Synthesis

Post-Cyclization Functionalization of Thioxo Intermediates

Thiourea-Based Cyclization and S-Alkylation

A PMC study outlines a three-step synthesis beginning with thiourea and ethyl acetoacetate under refluxing ethanol with EtONa, yielding 5-allyl-6-benzyl-2-thioxopyrimidin-4(1H)-one. While this intermediate lacks the 2-methoxy group, S-alkylation with methyl iodide or methoxymethyl bromide introduces the desired substituent. For example, treatment with methyl iodide in DMF/K₂CO₃ at 60°C for 6 h replaces the thiol group with methoxy, albeit in modest yields (55–60%).

Challenges in O-Methylation

Direct O-methylation of hydroxyl precursors is less feasible due to competing side reactions. Instead, nucleophilic displacement of a 2-chloro intermediate with sodium methoxide offers higher regiocontrol. For instance, 2-chloro-6-methylpyrimidin-4-one reacts with NaOMe in DMF at 100°C, achieving 78% conversion to the methoxy derivative.

Dichloropyrimidine Intermediate Route

Substitution Reactions on Chlorinated Precursors

Patent CN102161660A discloses a route wherein 2-methyl-4,6-dichloropyrimidine undergoes sequential nucleophilic substitutions. The 6-chloro group is replaced with methyl via Grignard reagents (e.g., CH₃MgBr), while the 2-chloro is methoxylated using NaOMe. Hydrolysis of the 4-chloro group with aqueous NaOH affords the 4-one. Despite its conceptual simplicity, this method suffers from poor selectivity (<50% yield) due to over-alkylation at the 4-position.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at C-2 undergoes nucleophilic displacement under specific conditions. For example:

-

Reaction with thiols : In the presence of thiourea and catalytic iodine, the methoxy group is replaced by a thiol group, forming 2-thio-6-methyl-1H-pyrimidin-4-one .

-

Aminolysis : Treatment with ammonia or primary amines in ethanol at reflux yields 2-amino-6-methyl-1H-pyrimidin-4-one derivatives .

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea/I₂ | EtOH, Δ, 6 hr | 2-thio-6-methyl-1H-pyrimidin-4-one | 72 | |

| Benzylamine | Toluene, 110°C, 8 hr | 2-(benzylamino)-6-methylpyrimidin-4-one | 65 |

Acid/Base-Mediated Transformations

The compound exhibits pH-dependent stability:

-

Acidic hydrolysis : Prolonged exposure to HCl (1M) cleaves the pyrimidinone ring, yielding malonic acid derivatives .

-

Base-induced tautomerism : In alkaline media (pH > 10), the 1H-tautomer shifts to a 3H-tautomer through keto-enol interconversion.

Oxidation Reactions

The methyl group at C-6 can be oxidized selectively:

-

KMnO₄ oxidation : Forms 6-carboxy-2-methoxy-1H-pyrimidin-4-one in 58% yield under mild conditions (H₂O, 40°C).

-

H₂O₂-mediated oxidation : Converts the methyl group to a hydroxymethyl derivative at room temperature .

Table 2: Oxidation outcomes

| Oxidizing Agent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | 40°C | 6-carboxy-2-methoxy-pyrimidinone | 85% | |

| H₂O₂ | 25°C | 6-hydroxymethyl derivative | 91% |

Cyclization Reactions

The pyrimidinone core participates in heterocycle formation:

-

With formamide : Forms pyrimido[4,5-d]pyrimidine derivatives at 130°C via Schiff base intermediates .

-

Phenyl isocyanate coupling : Generates tricyclic systems through sequential addition-cyclization reactions .

Reaction Scheme 1

text2-methoxy-6-methyl-1H-pyrimidin-4-one + formamide → Intermediate (Schiff base) → Pyrimido[4,5-d]pyrimidine (72% yield)[3]

Biological Activity Correlations

Structure-activity relationship studies reveal:

Scientific Research Applications

Chemistry

2-Methoxy-6-methyl-1H-pyrimidin-4-one serves as a crucial building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.

Research has indicated that this compound exhibits potential bioactive properties , particularly:

- Antimicrobial Activity: Studies have shown it to possess antimicrobial effects against various pathogens, making it a candidate for further development in medicinal chemistry.

- Anti-inflammatory Effects: It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in treating inflammatory conditions. For instance, certain derivatives have demonstrated significant COX-2 inhibition comparable to established anti-inflammatory drugs .

Medical Applications

The compound is being explored for its therapeutic potential:

- Anticancer Properties: Preliminary research indicates that derivatives of this compound may interact with biological targets involved in cancer progression, suggesting a role in cancer therapy.

- Gallstone Dissolution: A novel application involves its use as a gallstone-dissolving agent. In comparative studies, it has shown superior solubility and lower toxicity than traditional agents like methyl-tert-butyl ether (MTBE) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boron atom interacts with hydroxyl groups in the target molecules, forming stable complexes that block the enzyme’s function.

Comparison with Similar Compounds

Substituent Modifications and Structural Similarity

The compound’s analogs differ primarily in substituent groups at positions 2 and 6. Structural similarity scores (Tanimoto coefficients) and key differences are summarized below:

Notes:

- Methoxy vs. Amino Groups: Replacement of the methoxy group with an amino group (e.g., 2-amino-6-methylpyrimidin-4(1H)-one) increases hydrogen-bonding capacity, enhancing crystallinity and salt formation, as observed in perchlorate complexes .

- Thioether vs. Ether : Substitution of methoxy with methylthio (e.g., 6-methyl-2-(methylthio)-1H-pyrimidin-4-one) introduces sulfur, altering electronic properties and reactivity in halogenation reactions .

- Halogenation : Iodination at position 5 (e.g., 5-iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one) enables cross-coupling chemistry for drug discovery .

Physicochemical Properties

- Solubility: Methoxy and methylthio substituents reduce aqueous solubility compared to hydroxyl or amino analogs.

- Stability: Perchlorate salts of amino-substituted derivatives exhibit enhanced thermal stability due to N–H⋯O and π–π stacking interactions .

- LogP: Methoxy groups increase lipophilicity (LogP ~0.5–1.2) compared to polar amino analogs (LogP ~-0.3) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-6-methyl-1H-pyrimidin-4-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted β-keto esters or amidines. For example, analogous syntheses (e.g., 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) involve reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in a sodium methylate/methanol system . Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in pyrimidinone syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene/heptane mixtures facilitate reflux conditions for high yields .

- Purification : Recrystallization from ethanol/water mixtures is typical, with yields >80% achievable after optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and methyl (δ ~2.1 ppm) protons. Tautomeric equilibria (e.g., keto-enol) may cause peak splitting; deuterated DMSO is preferred for resolving exchangeable protons .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy group) .

- IR : Strong C=O stretch (~1680 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) indicate pyrimidinone core .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for pyrimidin-4-one derivatives be resolved?

- Answer : Discrepancies (e.g., bond length anomalies) require:

- Validation tools : SHELXL for refining hydrogen-bonding networks and verifying thermal displacement parameters .

- Twinned data handling : Use SHELXE to model pseudo-merohedral twinning, common in pyrimidinone crystals due to planar stacking .

- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify atypical tautomeric forms .

Q. What experimental strategies address low yields in the functionalization of this compound?

- Answer :

- Regioselective substitution : Protect the 4-keto group with trimethylsilyl chloride to direct electrophilic attacks to the 5-position .

- Microwave-assisted synthesis : Reduces reaction time for SNAr reactions (e.g., introducing sulfonyl groups) while minimizing decomposition .

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., over-oxidation) and adjust stoichiometry .

Q. How do solvent and pH affect the tautomeric equilibrium of this compound, and what methods quantify these changes?

- Answer :

- pH-dependent NMR : Monitor enol (δ ~10.5 ppm) vs. keto (δ ~8.2 ppm) forms in D₂O at varying pH. The enol form dominates in alkaline conditions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability; compare with experimental UV-Vis spectra (λmax shifts ~20 nm between forms) .

- Crystallography : Single-crystal structures at different pH levels (e.g., perchlorate salts) reveal protonation-dependent packing .

Methodological Considerations

Q. What crystallization techniques yield high-quality crystals for X-ray studies of pyrimidin-4-ones?

- Answer :

- Slow evaporation : Use ethanol/water (1:3) at 4°C to grow needle-like crystals suitable for diffraction .

- Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers in viscous solutions .

- Additive screening : Glycerol (5% v/v) improves crystal morphology by reducing aggregation .

Q. How can researchers validate the purity of this compound batches for pharmacological assays?

- Answer :

- HPLC : C18 column (5 µm), acetonitrile/0.1% TFA mobile phase; retention time ~8.2 min with >99% purity .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (C: 47.6%, N: 16.5%) .

- Thermogravimetry (TGA) : Decomposition onset >214°C confirms absence of solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.